molecular formula C20H21NO5 B8395409 1-(2-Ethoxyphenoxy)-4-phthalimido-2-butanol

1-(2-Ethoxyphenoxy)-4-phthalimido-2-butanol

Cat. No. B8395409
M. Wt: 355.4 g/mol
InChI Key: UVOYJPOLFWKLSZ-UHFFFAOYSA-N
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Patent
US04609735

Procedure details

A mixture of 30 g. (0.12 mole) of 1-(2-ethoxyphenoxy)-4-chloro-2-butanol and 18.5 g. (0.10 mole) of potassium phthalimide was heated slowly to 130° C. for 10 min. and at 160° C. for one hour with stirring. The reaction mixture was extracted with 250 ml. of hot toluene. A crystalline solid separated from the toluene extract when cooled to room temperature. The solid was recrystallized from toluene and melted at 93°-95° C.
Name
1-(2-ethoxyphenoxy)-4-chloro-2-butanol
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[O:6][CH2:7][CH:8]([OH:12])[CH2:9][CH2:10]Cl)[CH3:2].[C:17]1(=[O:27])[NH:21][C:20](=[O:22])[C:19]2=[CH:23][CH:24]=[CH:25][CH:26]=[C:18]12.[K]>>[CH2:1]([O:3][C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[O:6][CH2:7][CH:8]([OH:12])[CH2:9][CH2:10][N:21]1[C:20](=[O:22])[C:19]2=[CH:23][CH:24]=[CH:25][CH:26]=[C:18]2[C:17]1=[O:27])[CH3:2] |f:1.2,^1:27|

Inputs

Step One
Name
1-(2-ethoxyphenoxy)-4-chloro-2-butanol
Quantity
0.12 mol
Type
reactant
Smiles
C(C)OC1=C(OCC(CCCl)O)C=CC=C1
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 30 g
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with 250 ml
CUSTOM
Type
CUSTOM
Details
A crystalline solid separated from the toluene
EXTRACTION
Type
EXTRACTION
Details
extract when
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from toluene and melted at 93°-95° C.

Outcomes

Product
Name
Type
Smiles
C(C)OC1=C(OCC(CCN2C(C=3C(C2=O)=CC=CC3)=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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